methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate
- Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate
- Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate
Uniqueness
Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate is unique due to the position of the amino group on the pyrazole ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to other similar compounds .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(3-aminopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(11)12-2)10-4-3-6(8)9-10/h3-5H,1-2H3,(H2,8,9) |
InChI Key |
FNJZBNBQRISJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1C=CC(=N1)N |
Origin of Product |
United States |
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